4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate
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Overview
Description
4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate is a compound that combines the structural features of quinoxaline and fluorobenzoate. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties . The incorporation of a fluorobenzoate moiety enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate typically involves the condensation of quinoxaline derivatives with 4-fluorobenzoic acid or its derivatives. One common method is the cyclocondensation of quinoxaline with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The fluorobenzoate group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism . The fluorobenzoate group enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinoxalin-2-yl)phenyl 4-fluorobenzoate
- 4-(Quinoxalin-2-yl)phenyl 4-chlorobenzoate
- 4-(Quinoxalin-2-yl)phenyl 4-bromobenzoate
- 4-(Quinoxalin-2-yl)phenyl 4-iodobenzoate
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its halogenated analogs . The fluorine atom also influences the compound’s electronic properties, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C21H13FN2O2 |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C21H13FN2O2/c22-16-9-5-15(6-10-16)21(25)26-17-11-7-14(8-12-17)20-13-23-18-3-1-2-4-19(18)24-20/h1-13H |
InChI Key |
IFUQNEPGJZCPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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